N-iminoethyl-L-lysine dihydrochloride, commonly known as L-NIL, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). [, , , , , , , , , , , , , , , , , , , , , , , , ] It is widely used in scientific research to investigate the role of iNOS and nitric oxide (NO) in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , , , , , , , , ] L-NIL exhibits a high degree of selectivity for iNOS over the constitutive isoforms of NOS (eNOS and nNOS), making it a valuable tool for dissecting the specific contributions of iNOS-derived NO in biological systems. [, , , , , , , , , , , , , , , , , , , , , , , , ]
L-N6-(1-Iminoethyl)lysine dihydrochloride belongs to the class of amino acid derivatives. It is synthesized from lysine, an essential amino acid, by introducing an iminoethyl group at the nitrogen atom of the amino group. The compound is often utilized in studies involving immune response modulation and has been characterized for its pharmacological properties, particularly in the context of inflammation and immune responses.
The synthesis of L-N6-(1-Iminoethyl)lysine dihydrochloride typically involves the following steps:
Technical parameters such as reaction time, concentration, and temperature are crucial for maximizing yield and minimizing by-products during synthesis .
L-N6-(1-Iminoethyl)lysine dihydrochloride has a distinct molecular structure characterized by:
The presence of two hydrochloride groups enhances its solubility in water, making it suitable for biological applications .
L-N6-(1-Iminoethyl)lysine dihydrochloride primarily participates in reactions involving:
The IC50 value for L-NIL against mouse iNOS is approximately 3.3 µM, indicating its potency compared to other nitric oxide synthase inhibitors .
The mechanism of action of L-N6-(1-Iminoethyl)lysine dihydrochloride involves:
L-N6-(1-Iminoethyl)lysine dihydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for use in various biochemical assays and therapeutic applications .
L-N6-(1-Iminoethyl)lysine dihydrochloride has several significant applications:
L-N6-(1-Iminoethyl)lysine dihydrochloride is a synthetic organic compound with systematic IUPAC name (2S)-2,6-Diamino-N-(1-iminoethyl)hexanedioic acid dihydrochloride. It is commonly referenced by several synonyms, including L-NIL dihydrochloride, L-Lysine ω-acetamidine dihydrochloride, and N6-(1-Iminoethyl)-L-lysine dihydrochloride [1] [4] [9]. The compound has a defined molecular formula of C₈H₁₉Cl₂N₃O₂ and a molecular weight of 260.16 g/mol [8] [9]. Its structural identity is characterized by an L-lysine backbone modified at the ε-amino group with an iminoethyl moiety (–NH–C(=NH)CH₃), forming an acetamidine group, with two hydrochloride salts providing stability [1] [5].
Table 1: Fundamental Chemical Properties
Property | Value | |
---|---|---|
CAS Registry Number | 159190-45-1 | |
Molecular Formula | C₈H₁₉Cl₂N₃O₂ | |
Molecular Weight | 260.16 g/mol | |
Stereochemistry | L-configuration | |
SMILES String | Cl.Cl.CC(=N)NCCCCC@HC(O)=O | |
InChI Key | OQIBCXRAFAHXMM-KLXURFKVSA-N | |
Physical Form | White crystalline powder | |
Solubility | 50 mg/mL in water (clear, colorless) | |
Storage Conditions | -20°C, desiccated, protected from air | [1] [4] [5]. |
This compound is pharmacologically classified as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS; NOS2), an enzyme responsible for sustained nitric oxide (NO) production during inflammatory and immune responses [1] [2] [8]. Its primary biochemical action involves competitive inhibition at the L-arginine binding site of iNOS, thereby reducing pathologically elevated NO levels without significantly affecting constitutive NOS isoforms under physiological conditions [2] [6]. Key selectivity data demonstrates an IC₅₀ value of 3.3 μM against murine iNOS, compared to 92 μM for rat brain constitutive NOS (cNOS), indicating 28-fold selectivity for the inducible isoform [2] [5] [8]. This selectivity profile enables precise experimental dissection of iNOS-mediated pathways in disease models, including hepatic inflammation, myocyte modulation, and bone marrow stromal cell responses [1] [4].
Table 2: Pharmacological Target Profile
Parameter | Value | Biological Context | |
---|---|---|---|
Primary Target | Inducible nitric oxide synthase (iNOS/NOS2) | Enzyme inhibition | |
IC₅₀ (iNOS) | 3.3 μM | Murine iNOS | |
IC₅₀ (cNOS) | 92 μM | Rat brain constitutive NOS | |
Selectivity Ratio | 28-fold (iNOS vs. cNOS) | Isoform preference | |
Mechanism | Competitive L-arginine antagonism | Active site binding | |
Functional Outcome | Suppression of NO overproduction | Reduced nitrite accumulation | [2] [5] [6]. |
L-N6-(1-Iminoethyl)lysine dihydrochloride emerged from systematic structure-activity relationship studies during the early 1990s, a period marked by intense research into nitric oxide synthase regulation. Its discovery was first reported in a landmark 1994 Journal of Medicinal Chemistry publication, where it was synthesized and characterized as part of an effort to develop isoform-selective NOS inhibitors [2]. This work addressed the limitations of earlier NOS inhibitors like Nᴳ-monomethyl-L-arginine (L-NMMA) and Nᴳ-nitro-L-arginine methyl ester (L-NAME), which exhibited broad activity against all NOS isoforms and caused significant off-target effects [5] [6]. The development of L-N6-(1-Iminoethyl)lysine dihydrochloride represented a strategic advancement by exploiting structural differences in the substrate-binding pockets between inducible and constitutive NOS isoforms. Subsequent studies confirmed its superior in vivo efficacy compared to L-NMMA, particularly in suppressing interferon-γ-induced nitrite production (IC₅₀ = 460 nM), establishing it as a critical pharmacological tool for investigating iNOS-specific pathology [5] [6].
The pharmacophore of L-N6-(1-Iminoethyl)lysine dihydrochloride features three critical elements: (1) the L-lysine backbone maintaining substrate recognition, (2) the terminal iminoethyl group (–NH–C(=NH)CH₃) enabling selective iNOS interaction, and (3) the α-carboxyl and α-amino groups facilitating ionic interactions within the NOS active site [2] [3]. Systematic modifications of this core structure have revealed precise structure-activity relationships:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: